3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid
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Overview
Description
3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid is a complex organic compound that features a thiophene ring, a dimethylamino group, and a sulfanylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary quality standards .
Chemical Reactions Analysis
Types of Reactions
3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the sulfanylphenol moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the dimethylamino group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenemethanol share structural similarities with 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol.
Phenol derivatives: Compounds such as 4-hydroxythiophenol and 2-mercaptophenol are structurally related due to the presence of the phenol and sulfanyl groups.
Uniqueness
The uniqueness of 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
134508-41-1 |
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Molecular Formula |
C15H17NO5S2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/C13H15NOS2.C2H2O4/c1-14(2)9-10-6-7-16-13(10)17-12-5-3-4-11(15)8-12;3-1(4)2(5)6/h3-8,15H,9H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
VCKYZEZDGYQACW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(SC=C1)SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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